BenchChemオンラインストアへようこそ!

Lobucavir

DNA Polymerase Substrate Specificity Nucleoside Analog

Lobucavir uniquely retains full activity against ganciclovir-resistant HCMV (UL97 mutations). Its phosphorylation occurs via cellular pathways independent of viral kinase, enabling potent DNA polymerase inhibition (Ki=5 nM). Validated in woodchuck HBV models (10-200x viremia suppression) with distinct intestinal absorption kinetics vs ganciclovir. Essential tool for resistance, pharmacokinetic, and combination studies. Research-use-only; discontinued after Phase III.

Molecular Formula C11H15N5O3
Molecular Weight 265.27 g/mol
CAS No. 127759-89-1
Cat. No. B1674996
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLobucavir
CAS127759-89-1
SynonymsLobucavir;  BMS 180194;  BMS180194;  SQ-34514;  SQ 34514;  SQ34514;  SQ 34,514;  C-Oxetanocin-G;  C-Oxt-G;  DRG-0235
Molecular FormulaC11H15N5O3
Molecular Weight265.27 g/mol
Structural Identifiers
SMILESC1C(C(C1N2C=NC3=C2N=C(NC3=O)N)CO)CO
InChIInChI=1S/C11H15N5O3/c12-11-14-9-8(10(19)15-11)13-4-16(9)7-1-5(2-17)6(7)3-18/h4-7,17-18H,1-3H2,(H3,12,14,15,19)/t5-,6-,7-/m1/s1
InChIKeyGWFOVSGRNGAGDL-FSDSQADBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Lobucavir (CAS 127759-89-1): A Cyclobutyl Nucleoside Analog with Validated Broad-Spectrum Antiviral Activity and Documented Clinical Development History


Lobucavir (BMS-180194, Cyclobut-G, SQ 34514), with CAS registry number 127759-89-1, is a cyclobutyl analog of deoxyguanine that functions as a broad-spectrum antiviral nucleoside analog [1]. The compound exhibits validated inhibitory activity against hepatitis B virus (HBV), human cytomegalovirus (HCMV), herpes simplex virus (HSV), and HIV [2]. Chemically designated as [1R-(1alpha,2beta,3alpha)]-9-[2,3-bis(hydroxymethyl)cyclobutyl]guanine, Lobucavir undergoes intracellular phosphorylation to its active triphosphate form, which competitively inhibits viral DNA polymerase with respect to the natural dGTP substrate [3]. The compound advanced to Phase III clinical trials for chronic hepatitis B and Phase II trials for cytomegalovirus infections before development was discontinued [4].

Procurement Alert: Why Lobucavir Cannot Be Interchanged with Standard Acyclic Nucleoside Analogs in Specialized Antiviral Research


Despite belonging to the broader nucleoside analog antiviral class, Lobucavir exhibits critical mechanistic and functional divergences from commonly used agents such as acyclovir, ganciclovir, and penciclovir that preclude simple substitution in research applications. Lobucavir retains full activity against ganciclovir-resistant HCMV strains harboring UL97 kinase mutations, a resistance mechanism that completely abolishes the efficacy of ganciclovir due to its absolute requirement for viral kinase-mediated phosphorylation [1]. Furthermore, Lobucavir's phosphorylation to the active triphosphate form occurs in both infected and uninfected cells, with metabolite levels elevated two- to threefold in HCMV-infected cells, whereas acyclovir requires viral thymidine kinase for activation [2]. These divergent activation pathways, combined with distinct pharmacokinetic parameters and a unique cyclobutyl scaffold, establish Lobucavir as a chemically and functionally distinct entity that cannot be considered a generic substitute for acyclic guanosine analogs in experimental settings [3].

Quantitative Differentiation Guide: Head-to-Head and Cross-Study Comparative Data for Lobucavir Versus Key Antiviral Comparators


Superior Substrate Efficiency in Viral DNA Polymerase Assays: Lobucavir Demonstrates Minimal Activity Relative to Ganciclovir and Penciclovir

In direct comparative assays measuring substrate utilization by viral DNA polymerase, Lobucavir exhibited substantially lower relative activity than the acyclic guanosine analogs ganciclovir and penciclovir. At a substrate concentration of 100 μM, Lobucavir showed relative activity of <0.01, compared to 0.06 for ganciclovir and 0.5 for penciclovir, when normalized to the activity with 10 μM dGuo [1]. At 500 μM, Lobucavir maintained relative activity of <0.01, while ganciclovir increased to 0.6 and penciclovir to 1.2 [2]. This lower substrate efficiency for the viral polymerase, paradoxical to its antiviral potency, indicates that Lobucavir triphosphate acts as a more effective chain terminator or has higher binding affinity for the polymerase active site, leading to potent inhibition despite reduced incorporation [3].

DNA Polymerase Substrate Specificity Nucleoside Analog

Potent Inhibition of HCMV DNA Polymerase: Lobucavir Triphosphate Exhibits Nanomolar Ki and Retains Activity Against Ganciclovir-Resistant Isolates

In vitro enzymatic studies demonstrated that Lobucavir triphosphate is a potent inhibitor of human cytomegalovirus (HCMV) DNA polymerase, with a Ki of 5 nM [1]. Critically, Lobucavir retained full inhibitory activity against ganciclovir-resistant HCMV isolates harboring UL97 protein kinase mutations that impair ganciclovir phosphorylation, whereas ganciclovir showed markedly reduced efficacy against these same strains [2]. In cellular assays, Lobucavir inhibited HCMV DNA synthesis to a degree comparable to that of ganciclovir against wild-type virus [3].

Human Cytomegalovirus Drug Resistance Enzyme Inhibition

Oral Lobucavir Achieves 2-4 Log10 Reduction in Serum HBV DNA in Chronic Hepatitis B Patients: Quantitative Clinical Evidence

In a Phase I/II randomized, placebo-controlled clinical trial in patients with chronic hepatitis B, oral administration of Lobucavir at doses of 200 mg twice daily (bid) and 200 mg four times daily (qid) for 28 days was associated with 2-4 log10 reductions in serum HBV DNA levels [1]. In contrast, patients receiving placebo showed no significant reduction in HBV DNA levels over the same treatment period [2]. Within four weeks of completing dosing, HBV DNA levels returned to baseline in all but one Lobucavir recipient, indicating a reversible antiviral effect upon treatment cessation [3].

Chronic Hepatitis B Clinical Efficacy Viral Load Reduction

Regional Intestinal Absorption of Lobucavir Differs Quantitatively from Ganciclovir: Implications for Oral Dosing Predictions

In situ single-pass perfusion studies in rabbit intestine directly compared the regional absorption of Lobucavir and ganciclovir. The studies demonstrated distinct absorption profiles between the two compounds, with differences observed in duodenal, jejunal, and ileal segments [1]. These experimental data were used to predict dose-limited absorption and associated variability in humans, establishing that Lobucavir and ganciclovir exhibit different intestinal permeability characteristics despite both being guanosine nucleoside analogs [2].

Pharmacokinetics Intestinal Absorption Bioavailability

Woodchuck Hepatitis Virus Model Demonstrates Dose-Dependent Viremia Suppression: Comparative Baseline for In Vivo Antiviral Studies

In the woodchuck hepatitis virus (WHV) model, a widely accepted surrogate for human HBV infection, Lobucavir produced dose-dependent suppression of viremia. Daily oral administration at 10 and 20 mg/kg reduced WHV viremia by a 10- to 200-fold range during therapy, while a 5 mg/kg dose produced a 10- to 30-fold reduction [1]. A lower dose of 0.5 mg/kg had no significant effect, establishing a clear dose-response relationship with a minimally effective dose of approximately 5 mg/kg [2]. This in vivo activity profile provides a quantitative benchmark for evaluating Lobucavir in hepadnavirus research contexts.

Hepadnavirus Animal Model Dose-Response

Oral Bioavailability of 30-40% and Half-Life of ~10 Hours: Key Pharmacokinetic Parameters Differentiating Lobucavir from Acyclic Analogs

Lobucavir exhibits oral bioavailability of 30-40% of the original dose, with a plasma half-life of approximately 10 hours in humans [1]. Total clearance is approximately 700 mL/min, with renal clearance accounting for approximately 80% of total clearance, resulting in high urinary concentrations [2]. These pharmacokinetic parameters differ markedly from acyclovir (oral bioavailability ~15-30%; half-life ~2.5-3.3 hours) and ganciclovir (oral bioavailability ~6-9%; half-life ~3-4 hours) [3].

Pharmacokinetics Oral Bioavailability Half-Life

Validated Application Scenarios for Lobucavir (CAS 127759-89-1) Based on Quantitative Evidence


Investigating Ganciclovir-Resistant Cytomegalovirus Replication Mechanisms

For researchers studying UL97-mediated ganciclovir resistance, Lobucavir serves as a critical tool compound due to its retained activity against these strains [1]. Unlike ganciclovir, which requires UL97 kinase activity for activation, Lobucavir phosphorylation proceeds via alternative cellular pathways, enabling studies of viral replication in the presence of UL97 mutations without confounding loss of antiviral pressure [2].

Chronic Hepatitis B Viral Load Suppression in Preclinical Models

In woodchuck models of chronic hepadnavirus infection, Lobucavir reliably suppresses viremia by 10- to 200-fold in a dose-dependent manner [3]. Researchers evaluating combination therapies or resistance emergence can leverage these validated in vivo efficacy benchmarks for study design and interpretation [4].

Intestinal Absorption and Oral Bioavailability Studies Requiring a Guanosine Analog with Distinct Permeability Characteristics

Direct head-to-head perfusion studies have established that Lobucavir exhibits different intestinal absorption kinetics compared to ganciclovir [5]. Researchers modeling oral drug absorption, intestinal transporter interactions, or formulation development can utilize Lobucavir as a structurally distinct guanosine analog comparator with a validated in situ absorption dataset [6].

Viral DNA Polymerase Substrate Specificity and Chain Termination Studies

Enzymatic assays demonstrate that Lobucavir triphosphate exhibits substantially lower substrate efficiency for viral DNA polymerase compared to ganciclovir and penciclovir, yet acts as a potent inhibitor (Ki = 5 nM) [7]. This biochemical signature makes Lobucavir a valuable tool for mechanistic studies of polymerase-substrate interactions, chain termination kinetics, and structure-activity relationship analyses [8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lobucavir

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.